

Synthesis of (R,R)-Chiraphos from Tartaric Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R,R)-Chiraphos

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This technical guide provides a comprehensive overview of the synthetic routes to **(R,R)-Chiraphos**, a prominent chiral diphosphine ligand, utilizing readily available and inexpensive (R,R)-tartaric acid as the starting material from the chiral pool.^[1] Two primary synthetic pathways are detailed, offering flexibility in approach based on available reagents and intermediate stability. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate the replication and understanding of these synthetic strategies.

Route 1: The Classical Approach via (2R,3R)-Butanediol

The most established and direct synthesis of **(R,R)-Chiraphos** from (R,R)-tartaric acid proceeds through the key intermediate (2R,3R)-butanediol. This pathway involves three main transformations: the conversion of tartaric acid to the corresponding diol, subsequent tosylation of the diol, and finally, the nucleophilic displacement with lithium diphenylphosphide.

Experimental Protocols

Step 1: Synthesis of Dimethyl (2R,3R)-2,3-O-Isopropylidene-tartrate

This procedure is adapted from a well-established method for the corresponding L-tartaric acid derivative and is expected to proceed analogously for the (R,R)-enantiomer.^[2]

A mixture of (R,R)-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[2] Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the mixture is heated to reflux with a distillation apparatus to remove the azeotropes of acetone-cyclohexane and methanol-cyclohexane.[2] After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added. The volatile components are removed under reduced pressure, and the residue is fractionally distilled to yield dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate as a pale-yellow oil.[2]

Step 2: Synthesis of (2R,3R)-2,3-O-Isopropylidene-threitol

To a suspension of lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere, a solution of dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) is added dropwise.[2] The reaction mixture is then carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water again. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to give the crude product.[2]

Step 3: Synthesis of (2R,3R)-Butanediol

The crude (2R,3R)-2,3-O-isopropylidene-threitol is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux to facilitate the hydrolysis of the isopropylidene protecting group. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield (2R,3R)-butanediol.

Step 4: Synthesis of (2R,3R)-Butanediol Ditosylate

To a solution of (2R,3R)-butanediol (1.0 eq.) in dichloromethane at 0 °C, 4-dimethylaminopyridine (0.60 eq.) and triethylamine are added.[3] Tosyl chloride (1.5 eq.) in dichloromethane is then added dropwise.[4] The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the crude ditosylate, which can be purified by chromatography.[3]

Step 5: Synthesis of **(R,R)-Chiraphos**

Lithium diphenylphosphide (LiPPh₂) is prepared from the reaction of triphenylphosphine with lithium metal in an appropriate solvent like tetrahydrofuran (THF). To this solution of LiPPh₂, the (2R,3R)-butanediol ditosylate is added, and the reaction mixture is stirred to allow for the nucleophilic substitution.[1] The reaction is then quenched, and the product is extracted and purified to yield **(R,R)-Chiraphos**.

Step	Product	Starting Material	Reagents	Yield (%)
1	Dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate	(R,R)-Tartaric Acid	2,2-Dimethoxypropane, Methanol, p-TsOH	85-92[2]
2	(2R,3R)-2,3-O-Isopropylidene-threitol	Dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate	Lithium Aluminum Hydride	High
3	(2R,3R)-Butanediol	(2R,3R)-2,3-O-Isopropylidene-threitol	Hydrochloric Acid	-
4	(2R,3R)-Butanediol Ditosylate	(2R,3R)-Butanediol	Tosyl Chloride, DMAP, Triethylamine	-
5	(R,R)-Chiraphos	(2R,3R)-Butanediol Ditosylate	Lithium Diphenylphosphide	-

Route 2: Alternative Synthesis via Diphosphine Oxide

An alternative route to **(R,R)-Chiraphos** involves the synthesis of a racemic diphosphine oxide intermediate, followed by a classical resolution and final reduction.

Experimental Protocols

Step 1: Synthesis of rac-2,3-Bis(diphenylphosphiny)butane

This synthesis starts from the readily available 2,3-bis(diphenylphosphiny)-1,3-butadiene. The key step is the hydrogenation of the diene to the corresponding saturated diphosphine oxide. This reduction can be conveniently performed by treating the diene with sodium borohydride (NaBH₄) in a mixture of THF and dichloromethane.[5]

Step 2: Resolution of rac-2,3-Bis(diphenylphosphiny)butane

The racemic diphosphine oxide is resolved using a chiral resolving agent. (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid [(-)-DBTA] is a suitable agent for this purpose.[5] The racemic mixture is treated with the resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Step 3: Reduction of (R,R)-2,3-Bis(diphenylphosphiny)butane

The resolved (R,R)-2,3-bis(diphenylphosphiny)butane is then reduced to the final product, **(R,R)-Chiraphos**. A common and effective reducing agent for this transformation is trichlorosilane (HSiCl₃).[5][6] The reaction is typically carried out in an inert solvent.

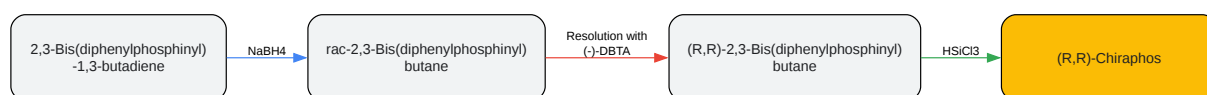
Step	Product	Starting Material	Reagents
1	rac-2,3-Bis(diphenylphosphiny)butane	2,3-Bis(diphenylphosphiny)-1,3-butadiene	Sodium Borohydride
2	(R,R)-2,3-Bis(diphenylphosphiny)butane	rac-2,3-Bis(diphenylphosphiny)butane	(-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid
3	(R,R)-Chiraphos	(R,R)-2,3-Bis(diphenylphosphiny)butane	Trichlorosilane

Synthetic Workflow Diagrams



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Caption: Synthetic pathway for **(R,R)-Chiraphos** via Route 1.



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Caption: Alternative synthesis of **(R,R)-Chiraphos** via Route 2.

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